
2-(4-benzoylphenyl)-N-iodoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzoylphenyl)-N-iodoacetamide is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an iodoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylphenyl)-N-iodoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-benzoylphenylamine and iodoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, often dichloromethane (DCM).
Procedure: The 4-benzoylphenylamine is first dissolved in DCM, followed by the addition of iodoacetic acid, DCC, and DMAP. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzoylphenyl)-N-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodoacetamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
2-(4-Benzoylphenyl)-N-iodoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins through alkylation, aiding in the study of protein function and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(4-benzoylphenyl)-N-iodoacetamide exerts its effects depends on its application:
Protein Modification: The iodoacetamide group can react with thiol groups in cysteine residues of proteins, leading to alkylation and modification of the protein’s function.
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Benzoylphenyl)-N-chloroacetamide: Similar structure but with a chlorine atom instead of iodine.
2-(4-Benzoylphenyl)-N-bromoacetamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-(4-Benzoylphenyl)-N-iodoacetamide is unique due to the presence of the iodine atom, which can confer different reactivity and biological activity compared to its chloro and bromo counterparts. The iodine atom is larger and more polarizable, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
Propiedades
Fórmula molecular |
C15H12INO2 |
|---|---|
Peso molecular |
365.16 g/mol |
Nombre IUPAC |
2-(4-benzoylphenyl)-N-iodoacetamide |
InChI |
InChI=1S/C15H12INO2/c16-17-14(18)10-11-6-8-13(9-7-11)15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
Clave InChI |
WXMUHTOHZCNGAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)NI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


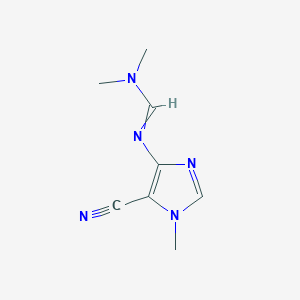
![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)

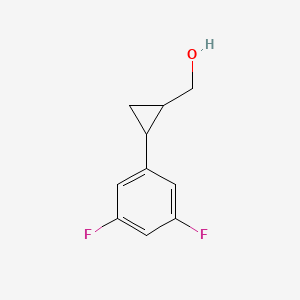
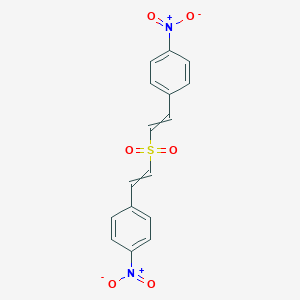
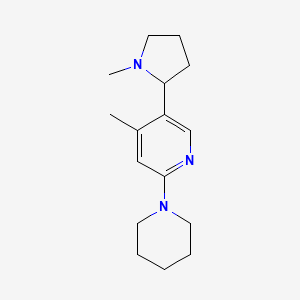
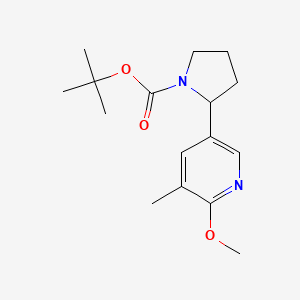
![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)
![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)

![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)


